![molecular formula C13H8N2O7 B2648175 4-(3,5-Dinitrophenoxy)benzoic acid CAS No. 168839-42-7](/img/structure/B2648175.png)
4-(3,5-Dinitrophenoxy)benzoic acid
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Description
“4-(3,5-Dinitrophenoxy)benzoic acid” is a chemical compound with the molecular formula C13H8N2O7 . It has a molecular weight of 304.21 .
Molecular Structure Analysis
The molecular structure of “4-(3,5-Dinitrophenoxy)benzoic acid” consists of a benzoic acid core with two nitro groups and one phenoxy group attached . The exact 3D structure is not available in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3,5-Dinitrophenoxy)benzoic acid” are not fully detailed in the sources I found. The molecular weight is 304.21 , but other properties such as density, boiling point, and melting point are not available .Scientific Research Applications
Synthesis of Coordination Polymers
4-(3,5-Dinitrophenoxy)benzoic acid can be used in the synthesis of coordination polymers. These polymers are a subclass of coordination complexes that possess unique opto-electronic properties and can be utilized for a wide range of applications such as sensing and photocatalysis .
Photocatalysis
The coordination polymers synthesized using 4-(3,5-Dinitrophenoxy)benzoic acid exhibit optical semiconducting behavior and can be used as photocatalysts for the photodecomposition of antibiotics, including chloramphenicol (CAP), nitrofurazone (NFZ), ornidazole (ODZ), oxytetracycline (OXY), and sulfamethoxazole (SMT) .
Antibiotic Photodegradation
The coordination polymers synthesized using 4-(3,5-Dinitrophenoxy)benzoic acid can be used for the photodegradation of various antibiotics. For example, one of the coordination polymers exhibited an impressive 91.93% degradation of nitrofurazone (NFZ) within 60 minutes .
Sensing
The unique opto-electronic properties of the coordination polymers synthesized using 4-(3,5-Dinitrophenoxy)benzoic acid make them suitable for sensing applications .
Proteomics Research
4-(3,5-Dinitrophenoxy)benzoic acid is a biochemical that can be used in proteomics research .
Antioxidant Properties
Compounds similar to 4-(3,5-Dinitrophenoxy)benzoic acid have been assessed for their antioxidant properties using in vitro methods, such as DPPH radical scavenging activity and ABTS radical scavenging activity .
properties
IUPAC Name |
4-(3,5-dinitrophenoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O7/c16-13(17)8-1-3-11(4-2-8)22-12-6-9(14(18)19)5-10(7-12)15(20)21/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFCAZVCTUZJIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dinitrophenoxy)benzoic acid |
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